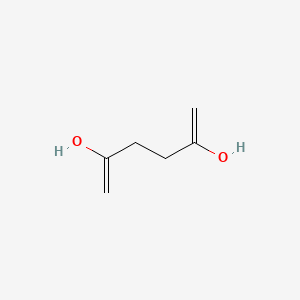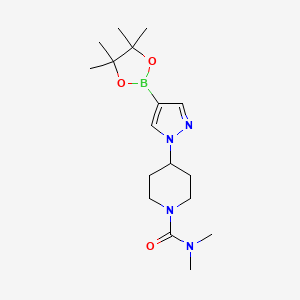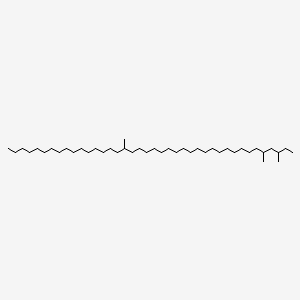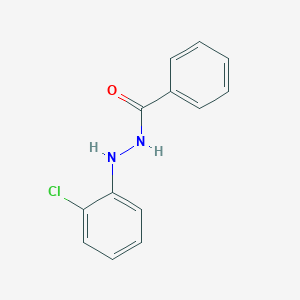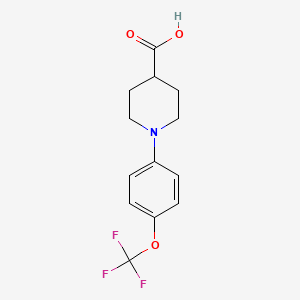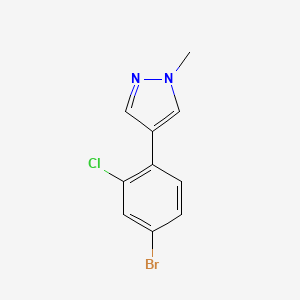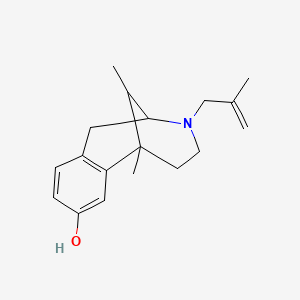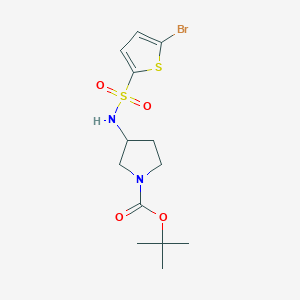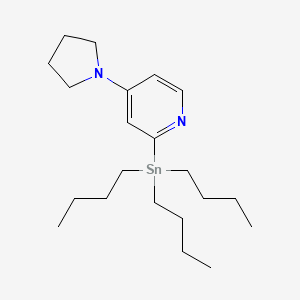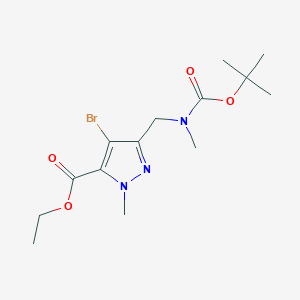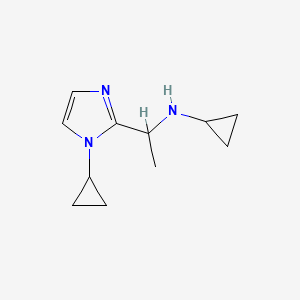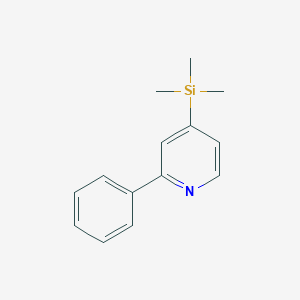
2-Phenyl-4-(trimethylsilyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-4-(trimethylsilyl)pyridine is an organic compound with the molecular formula C14H17NSi. It is a derivative of pyridine, where the hydrogen atoms at the 2 and 4 positions are replaced by a phenyl group and a trimethylsilyl group, respectively. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Phenyl-4-(trimethylsilyl)pyridine can be synthesized through various methods. One common approach involves the reaction of 2-bromo-4-(trimethylsilyl)pyridine with phenylboronic acid in the presence of a palladium catalyst, such as palladium acetate, and a base like potassium carbonate. The reaction is typically carried out in a solvent like toluene under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyl-4-(trimethylsilyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenyl group can undergo oxidation to form phenyl derivatives.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles, with conditions often involving a base and a polar aprotic solvent.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly used for the reduction of the pyridine ring.
Major Products
Substitution Reactions: Products include various substituted pyridines.
Oxidation Reactions: Products include phenyl derivatives with oxidized functional groups.
Reduction Reactions: Products include piperidine derivatives.
Applications De Recherche Scientifique
2-Phenyl-4-(trimethylsilyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Phenyl-4-(trimethylsilyl)pyridine involves its ability to participate in various chemical reactions due to the presence of the phenyl and trimethylsilyl groups. These groups can influence the reactivity of the pyridine ring, making it more susceptible to nucleophilic and electrophilic attacks. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparaison Avec Des Composés Similaires
2-Phenyl-4-(trimethylsilyl)pyridine can be compared with other similar compounds, such as:
2-Phenylpyridine: Lacks the trimethylsilyl group, making it less reactive in certain substitution reactions.
4-(Trimethylsilyl)pyridine: Lacks the phenyl group, affecting its reactivity and applications.
2-(Trimethylsilyl)pyridine: Similar but with different substitution patterns, leading to variations in reactivity and applications.
The uniqueness of this compound lies in the combination of the phenyl and trimethylsilyl groups, which confer distinct reactivity and versatility in synthetic applications.
Propriétés
Formule moléculaire |
C14H17NSi |
|---|---|
Poids moléculaire |
227.38 g/mol |
Nom IUPAC |
trimethyl-(2-phenylpyridin-4-yl)silane |
InChI |
InChI=1S/C14H17NSi/c1-16(2,3)13-9-10-15-14(11-13)12-7-5-4-6-8-12/h4-11H,1-3H3 |
Clé InChI |
CWQBWFCMNRZDRX-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=CC(=NC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


